molecular formula C19H22N6OS B12035031 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide CAS No. 579443-87-1

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide

Cat. No.: B12035031
CAS No.: 579443-87-1
M. Wt: 382.5 g/mol
InChI Key: UNKBYNDURXONGV-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with ethyl and pyrazin-2-yl groups at positions 4 and 5, respectively. The thioacetamide side chain is further functionalized with an N-(2-isopropylphenyl) group. Its molecular formula is C₁₉H₂₁N₇OS, with an average molecular mass of 403.49 g/mol . The compound is structurally related to insect odorant receptor (Orco) modulators, though its specific biological activity remains less documented compared to analogs like VUAA1 and OLC13.

Properties

CAS No.

579443-87-1

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H22N6OS/c1-4-25-18(16-11-20-9-10-21-16)23-24-19(25)27-12-17(26)22-15-8-6-5-7-14(15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,22,26)

InChI Key

UNKBYNDURXONGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyrazine moiety, and the attachment of the thioacetamide group. Common reagents and conditions used in these reactions include:

    Formation of Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of Pyrazine Moiety: Pyrazine derivatives can be introduced through nucleophilic substitution reactions.

    Attachment of Thioacetamide Group: This step may involve the reaction of a thiol with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazole or pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing triazole rings exhibit significant antifungal properties. The presence of the pyrazinyl group may enhance this activity by improving the compound's interaction with fungal cell membranes. Studies have shown that derivatives of triazoles can inhibit the growth of various fungal pathogens, making them candidates for antifungal drug development .

Anticancer Potential

Triazole derivatives have been studied for their anticancer properties due to their ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure suggests potential activity against various cancer types by targeting pathways associated with tumor growth and metastasis. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells, highlighting the need for further investigation into this specific compound's efficacy against cancer .

Antimicrobial Properties

The compound's thioether functionality may contribute to its antimicrobial activity. Research has shown that thioacetamides can exhibit broad-spectrum antimicrobial effects, making this compound a candidate for further exploration in treating bacterial infections .

Case Studies

Several studies have focused on compounds structurally similar to 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide:

  • Antifungal Efficacy Study : A study evaluated a series of triazole derivatives against Candida species and demonstrated significant antifungal activity with IC50 values comparable to established antifungals .
  • Anticancer Activity : In vitro studies on related triazole compounds showed promising results in inhibiting breast cancer cell lines through apoptosis induction mechanisms .
  • Broad-Spectrum Antimicrobial Testing : A recent investigation into thioacetamides highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction Pathways: The compound may affect intracellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, which exhibit structural variations in substituents on the triazole ring and the arylacetamide moiety. These modifications critically influence physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis with key analogs:

Key Observations

Substituent Effects on Activity :

  • The pyridinyl/pyrazinyl group at R1 determines receptor specificity. VUAA1 (3-pyridinyl) acts as an Orco agonist , whereas OLC15 (2-pyridinyl) antagonizes Orco . The target compound’s pyrazin-2-yl group may alter binding kinetics due to its larger aromatic surface area and nitrogen content .
  • Aryl Group Modifications : The 2-isopropylphenyl group in the target compound introduces steric bulk compared to VUAA1’s 4-ethylphenyl. This may reduce membrane permeability or receptor accessibility .

Synthetic Accessibility :

  • Derivatives with allyl or simple alkyl groups (e.g., 6a in ) achieve higher yields (65–83%) under mild conditions (5 hours, H₂O:EtOH solvent). In contrast, compounds with complex aryl groups (e.g., brominated analogs in ) require specialized protocols, lowering yields (e.g., 50% for 6b in ).

Thermal Stability :

  • Melting points correlate with crystallinity and intermolecular interactions. The allyl-substituted 6a (182–184°C) shows higher stability than analogs with flexible side chains (e.g., 7b at 90°C ). The target compound’s thermal behavior remains uncharacterized.

Biological Implications :

  • VUAA1 and VUAA3 (4-pyridinyl analog) are widely used to study insect olfactory receptors . The target compound’s lack of reported activity suggests it may serve as a structural intermediate or possess niche applications requiring further validation .

Biological Activity

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide (CAS No. 1994983) is a member of the triazole family known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6OSC_{19}H_{22}N_{6}OS, with a molecular weight of approximately 368.5 g/mol . Its structure features a thioether linkage to a triazole ring, which is known to enhance biological activity.

Antitumor Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antitumor properties. For example, derivatives similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamideHCT116 (Colon carcinoma)6.2
Similar Triazole DerivativeT47D (Breast cancer)27.3

These findings suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. The triazole derivatives are known to exhibit activity against a range of pathogenic bacteria and fungi. Studies have reported that compounds with similar structures have shown effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli

The exact mechanisms by which these compounds exert their antimicrobial effects often involve disruption of cell wall synthesis or interference with nucleic acid synthesis .

Mechanistic Insights

Research indicates that the biological activity of this compound may result from its ability to interact with specific enzymes and receptors within target cells. For instance:

  • Inhibition of Enzymes : The thioether group may enhance binding affinity to enzyme active sites, thus inhibiting critical metabolic pathways in cancer cells.
  • Receptor Modulation : The structural features allow for potential interactions with various cellular receptors involved in proliferation and apoptosis.

Case Studies

  • Case Study on Antitumor Efficacy :
    • In a controlled study involving HCT116 colon carcinoma cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
    • Further analysis revealed apoptosis was induced as evidenced by increased caspase activity.
  • Case Study on Antimicrobial Activity :
    • A series of tests conducted against common bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as an alternative treatment option.

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